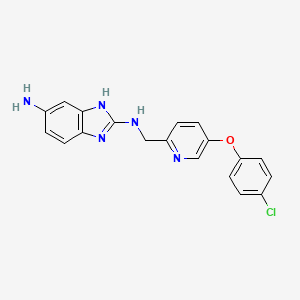
5-Lox-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Lox-IN-3 is a potent inhibitor of the enzyme 5-lipoxygenase, which plays a crucial role in the biosynthesis of leukotrienes from arachidonic acid. Leukotrienes are inflammatory mediators involved in various diseases, including asthma, arthritis, and cardiovascular diseases. By inhibiting 5-lipoxygenase, this compound can potentially reduce inflammation and provide therapeutic benefits in these conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Lox-IN-3 typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to achieve the desired inhibitory activity. Common synthetic routes involve the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to construct the core structure. Subsequent steps may include oxidation, reduction, and substitution reactions to introduce specific functional groups .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to produce the compound in large quantities. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for quality control .
Chemical Reactions Analysis
Types of Reactions
5-Lox-IN-3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have varying degrees of inhibitory activity.
Reduction: Reduction reactions can modify the functional groups on the compound, potentially altering its inhibitory properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions, often under basic or acidic conditions.
Major Products
The major products formed from these reactions are typically derivatives of this compound with modified functional groups. These derivatives can be further evaluated for their inhibitory activity against 5-lipoxygenase .
Scientific Research Applications
5-Lox-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the mechanism of 5-lipoxygenase inhibition and to develop new inhibitors with improved properties.
Biology: Employed in cellular and molecular biology studies to investigate the role of leukotrienes in inflammation and other biological processes.
Medicine: Explored as a potential therapeutic agent for treating inflammatory diseases such as asthma, arthritis, and cardiovascular diseases.
Mechanism of Action
5-Lox-IN-3 exerts its effects by binding to the active site of 5-lipoxygenase, thereby inhibiting its enzymatic activity. This prevents the conversion of arachidonic acid to leukotrienes, reducing the production of these inflammatory mediators. The molecular targets of this compound include the iron-containing active site of 5-lipoxygenase and specific amino acid residues involved in substrate binding and catalysis .
Comparison with Similar Compounds
Similar Compounds
Zileuton: Another 5-lipoxygenase inhibitor used clinically for asthma treatment.
MK-886: An inhibitor of 5-lipoxygenase-activating protein (FLAP), which indirectly inhibits 5-lipoxygenase activity.
AA-861: A selective 5-lipoxygenase inhibitor with anti-inflammatory properties.
Uniqueness
5-Lox-IN-3 is unique in its high potency and selectivity for 5-lipoxygenase compared to other inhibitors. It has shown promising results in preclinical studies, demonstrating significant anti-inflammatory effects with minimal side effects. This makes it a valuable tool for research and a potential candidate for therapeutic development .
Properties
Molecular Formula |
C19H16ClN5O |
|---|---|
Molecular Weight |
365.8 g/mol |
IUPAC Name |
2-N-[[5-(4-chlorophenoxy)pyridin-2-yl]methyl]-3H-benzimidazole-2,5-diamine |
InChI |
InChI=1S/C19H16ClN5O/c20-12-1-5-15(6-2-12)26-16-7-4-14(22-11-16)10-23-19-24-17-8-3-13(21)9-18(17)25-19/h1-9,11H,10,21H2,(H2,23,24,25) |
InChI Key |
OMRORKLCGVKMCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC2=CN=C(C=C2)CNC3=NC4=C(N3)C=C(C=C4)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-amino-8-bromo-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12389713.png)


![1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one](/img/structure/B12389729.png)


![4-[4-[[4-[6-[4-[4-(2-Aminoethylamino)-2-[1-(4-chlorophenyl)cyclohexyl]quinazolin-7-yl]piperazin-1-yl]-6-oxohexoxy]piperidin-1-yl]methyl]-2,5-dimethoxyphenyl]-2-methyl-2,7-naphthyridin-1-one](/img/structure/B12389749.png)
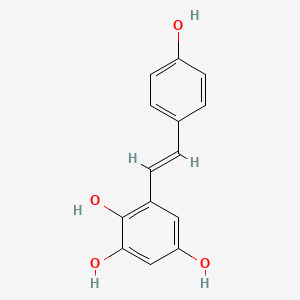

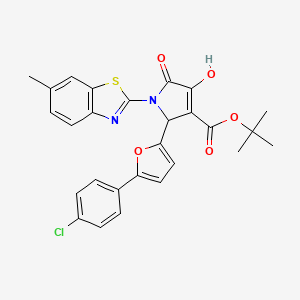
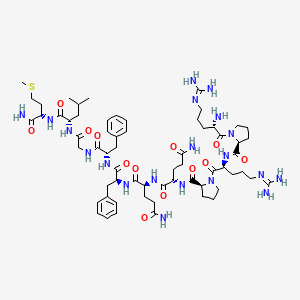
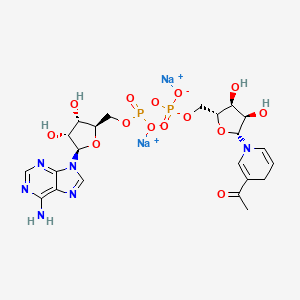
![3-[[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-(2-methoxyethoxy)-2-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12389766.png)
